Home > Products > Screening Compounds P73889 > 3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid
3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid - 1261937-02-3

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Catalog Number: EVT-6544044
CAS Number: 1261937-02-3
Molecular Formula: C15H10F4O3
Molecular Weight: 314.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

    Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) that acts on the heme-oxidized or heme-free form of the enzyme. [] Studies demonstrate its vasodilator activity in pulmonary and systemic vascular beds, which is enhanced by NOS inhibition and 1H-[1,2,4]-oxadizaolo[4,3]quinoxaline-1-one (ODQ) – an agent that oxidizes sGC. [] This suggests BAY 60-2770 activates the heme-oxidized form of sGC in vivo to promote vasodilation. [] Additionally, BAY 60-2770 has shown potential in ameliorating impaired urethral relaxation in obese mice by preventing sGC degradation and improving sGC-cGMP signaling. []

5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

2-(2-Fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester (1)

N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (4)

    Compound Description: Compound 4 is a derivative of the lead structure 1, designed to address the plasma instability issue associated with the ester group. [] It incorporates an amide linker instead of the ester, resulting in improved plasma stability. [] Notably, compound 4 retains potent PKB-alpha inhibition activity with an IC50 of 4 nM. []

(3R,4R)-N-[4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzyloxy]-azepan-3-yl]-isonicotinamide (5)

    Compound Description: This azepane derivative, synthesized alongside compounds 4, 6, 7, and 8, incorporates a benzyloxy linker replacing the ester of the lead structure 1. [] This modification aims to improve plasma stability while maintaining PKB-alpha inhibition.

N-[(3R,4S)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-phenylamino]-methyl]-azepan-3-yl)-isonicotinamide (6)

    Compound Description: Compound 6 represents another derivative of the lead structure 1, featuring a phenylaminomethyl linker replacing the ester group. [] This modification aims for enhanced plasma stability and preserved PKB-alpha inhibitory activity.

N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzylamino]-azepan-3-yl]-isonicotinamide (7)

    Compound Description: Compound 7, synthesized and evaluated alongside compounds 4, 5, 6, and 8, incorporates a benzylamino linker in place of the ester in the lead structure 1. [] This change seeks to improve plasma stability while maintaining PKB-alpha inhibition.

N-[(3R,4S)-4-(4-[trans-2-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-phenyl]-vinyl]-azepan-3-yl)-isonicotinamide (8)

    Compound Description: Compound 8, synthesized and tested along with compounds 4, 5, 6, and 7, features a trans-vinyl linker replacing the ester of the lead structure 1. [] This modification aims to improve plasma stability and retain PKB-alpha inhibition activity.

Properties

CAS Number

1261937-02-3

Product Name

3-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

IUPAC Name

3-fluoro-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid

Molecular Formula

C15H10F4O3

Molecular Weight

314.23 g/mol

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-3-8(6-11(13)15(17,18)19)10-4-2-9(14(20)21)7-12(10)16/h2-7H,1H3,(H,20,21)

InChI Key

AINHGMFSDCMVNW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.